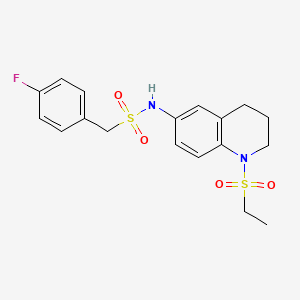
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is an intriguing compound that combines quinoline and sulfonamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through multi-step organic synthesis. Typically, a precursor quinoline derivative is first reacted with ethylsulfonyl chloride under basic conditions to yield the ethylsulfonyl tetrahydroquinoline intermediate.
Subsequently, this intermediate is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base to introduce the 4-fluorophenylmethanesulfonamide group.
Industrial Production Methods:
While laboratory synthesis often involves batch processes, industrial production may use continuous flow reactors to enhance efficiency and scalability.
High-purity reagents and optimized reaction conditions ensure consistent quality and yield in the industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The ethylsulfonyl group can undergo oxidation, forming sulfone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially opening new pathways for modifications.
Substitution: Both aromatic and heteroaromatic substitution reactions can modify the compound's structure further.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation employing palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution typically uses reagents like bromine or nitrating mixtures under acidic conditions.
Major Products Formed:
Oxidation reactions often yield sulfone derivatives.
Reduction reactions can open or modify rings, leading to structurally diverse products.
Applications De Recherche Scientifique
Chemistry:
As an intermediate in organic synthesis, it serves as a versatile scaffold for developing new molecules with desired properties.
Biology:
Investigated for its potential use in bioactive compounds due to its quinoline core, which is known for antimalarial and antimicrobial properties.
Medicine:
Explored in the development of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Mécanisme D'action
Molecular Targets and Pathways:
The compound may interact with various biological targets, including enzymes and receptors.
Specific pathways involving its sulfonamide and quinoline structures could include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide: Slight structural variation with a methylsulfonyl group instead of ethylsulfonyl, potentially affecting its activity and properties.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-chlorophenyl)methanesulfonamide: Similar backbone but with a chlorine substituent, which may influence its reactivity and interactions.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-bromophenyl)methanesulfonamide: Another analogous compound with a bromine atom, impacting its electronic and steric properties.
This compound's unique combination of structures makes it an exciting candidate for further research and development across multiple fields.
Propriétés
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-11-3-4-15-12-17(9-10-18(15)21)20-26(22,23)13-14-5-7-16(19)8-6-14/h5-10,12,20H,2-4,11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAJCGRHYKXBHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














